3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Lipophilicity ADME Fluorination Strategy

Fluorine positioning on aryl ketones critically impacts biological activity; generic substitution risks SAR failure. 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone (97% purity) provides: • Defined 3,5-difluoro pattern for consistent electronic effects and dipole moment • Sterically unencumbered carbonyl for reliable Grignard additions and reductive aminations • Economic parity with non-fluorinated analogs, enabling budget-neutral fluorine SAR exploration Ideal for CNS-focused compound library synthesis and materials science evaluation. Standard gram quantities; global shipping available.

Molecular Formula C17H16F2O
Molecular Weight 274.3 g/mol
CAS No. 898754-10-4
Cat. No. B1327718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone
CAS898754-10-4
Molecular FormulaC17H16F2O
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C17H16F2O/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
InChIKeyPTNYDNGLKVXVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone Identity & Specifications


3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone (CAS 898754-10-4) is a synthetic aryl ketone belonging to the fluorinated propiophenone class, defined by a 3,5-difluorophenyl moiety linked via a propanone bridge to a 2,5-dimethylphenyl group [1]. Its molecular formula is C₁₇H₁₆F₂O with a molecular weight of 274.31 g/mol. This compound is primarily supplied as a research intermediate with a typical commercial purity specification of 97% (or 98%) for laboratory-scale synthesis . Key computed physicochemical parameters include a LogP of approximately 4.40, a topological polar surface area (PSA) of 17.07 Ų, and a predicted boiling point of ~390 °C at 760 mmHg [1]. These baseline properties establish the compound's identity for procurement and differentiation from non-fluorinated or regioisomeric analogs.

Substitution Risk for 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone in SAR


In the design and synthesis of fluorinated bioactive molecules or advanced materials, the precise position of fluorine substituents on the aromatic ring is a critical determinant of molecular recognition, metabolic stability, and physicochemical properties [1]. 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone presents a specific 3,5-difluoro substitution pattern on the benzoyl ring, which confers a distinct electronic distribution and dipole moment compared to its non-fluorinated parent (CAS 898794-72-4) or regioisomeric 2',4'-difluoro (CAS 898754-06-8) and 3',4'-difluoro (CAS 898754-08-0) analogs. While the currently available publicly accessible experimental datasets do not provide head-to-head binding or activity data for this specific compound, the class-level inference is strong: altering the fluorine substitution pattern in aryl ketone building blocks can significantly impact the outcome of downstream coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the ultimate biological activity of derived pharmacophores. Therefore, generic substitution without experimental validation poses a high risk of altering structure-activity relationships (SAR) and should be avoided in programs where fluorination topology is a design variable.

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone Differentiation Evidence


Lipophilicity and PSA Advantage Over Non-Fluorinated Parent

The introduction of two fluorine atoms in 3',5'-difluoro-3-(2,5-dimethylphenyl)propiophenone increases the calculated octanol-water partition coefficient (LogP) by nearly 1.4 log units compared to the non-fluorinated parent compound, 3-(2,5-dimethylphenyl)propiophenone (CAS 898794-72-4). This substantial increase in lipophilicity, from a LogP of ~3.04 to 4.40, is achieved without a concomitant increase in polar surface area (PSA), which remains constant at 17.07 Ų across both compounds [1][2]. This pattern is characteristic of strategic aromatic fluorination and is class-level evidence for potentially improved passive membrane permeability while maintaining a low hydrogen-bonding capacity.

Lipophilicity ADME Fluorination Strategy Medicinal Chemistry

Electronic and Steric Impact of Substitution Pattern

The 3',5'-difluoro substitution in the target compound places the fluorine atoms in meta positions relative to the ketone carbonyl. This stands in direct contrast to the 2',4'-difluoro isomer (CAS 898754-06-8), where one fluorine is ortho to the carbonyl . The ortho-fluoro substituent in the 2',4'-isomer introduces significant steric hindrance and a strong electron-withdrawing inductive effect (−I) that can deactivate the ring toward electrophilic aromatic substitution and potentially hinder nucleophilic attack at the carbonyl. Conversely, the target compound's 3,5-difluoro pattern provides a combined electron-withdrawing effect dominated by resonance (−M) and inductive (−I) contributions that activate the ring at specific positions for further functionalization, while leaving the carbonyl sterically unencumbered. This is a class-level inference supported by well-established physical organic chemistry principles.

Regioisomer Hammett Constant Cross-Coupling Steric Hindrance

Procurement Cost and Purity Parity

A direct comparison of list prices from a major international supplier (Fluorochem) reveals that the target compound is offered at a price point identical to its closest non-fluorinated and regioisomeric analogs for research quantities . All three compounds—the target 3',5'-difluoro, the non-fluorinated parent, and the 2',4'-difluoro regioisomer—are listed at the same reference price of ¥11,880 per gram at 97% purity. This procurement parity is a quantifiable and meaningful differentiator: the user can obtain the specific fluorine topology required for their SAR or synthetic program without incurring the cost premium often associated with selectively fluorinated building blocks.

Chemical Procurement Cost Comparison Purity Analysis Vendor Specification

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone: Application Scenarios


Fluorinated Analog Libraries for CNS Drug Discovery

Based on the class-level inference that the 3,5-difluoro pattern significantly elevates LogP without altering PSA [1], this compound is ideally suited as a key intermediate in the synthesis of focused compound libraries targeting central nervous system (CNS) indications. Its high predicted lipophilicity aligns with the typical physicochemical profile of CNS-active drugs, making it a strategic choice for medicinal chemistry programs aiming to balance blood-brain barrier permeability with low hydrogen-bonding potential [1].

Metal-Catalyzed Cross-Coupling with Unhindered Ketones

The sterically unencumbered carbonyl of this compound, a direct consequence of its meta-fluorination pattern , makes it a superior choice over 2',4'-difluoro regioisomers for synthetic sequences involving nucleophilic attack at the ketone, such as Grignard additions or reductive aminations. It is also well-positioned as an electrophilic partner in palladium-catalyzed α-arylations, where ortho-substitution on the benzoyl ring can significantly reduce catalytic turnover.

Affordable Fluorinated Building Blocks for Academia

The direct head-to-head procurement data demonstrates that this compound can be sourced at an identical price point to its non-fluorinated and regioisomeric analogs . This economic parity allows academic research groups to incorporate a specifically fluorinated moiety into their synthetic targets without budgetary penalty, facilitating the exploration of fluorine-specific effects in chemical biology and medicinal chemistry education .

Liquid Crystal and Optoelectronic Material Intermediates

A patent search reveals that difluorophenyl derivative compounds with similar substitution patterns have been specifically claimed as components in liquid crystal compositions and display devices [2]. While not confirming this exact compound is in the patent, the structural homology suggests it is a viable candidate for evaluation in materials science applications where the negative dielectric anisotropy and dipole moment of a 3,5-difluorophenyl moiety could be advantageous [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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